1,7-Dimethoxy-9H-carbazole

Catalog No.
S14762845
CAS No.
919090-35-0
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
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1,7-Dimethoxy-9H-carbazole

CAS Number

919090-35-0

Product Name

1,7-Dimethoxy-9H-carbazole

IUPAC Name

1,7-dimethoxy-9H-carbazole

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-16-9-6-7-10-11-4-3-5-13(17-2)14(11)15-12(10)8-9/h3-8,15H,1-2H3

InChI Key

KNDFTAFNOQLRQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)OC

1,7-Dimethoxy-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core with two methoxy groups attached at the 1 and 7 positions. Its molecular formula is C14H13NO2C_{14}H_{13}NO_2, with a molecular weight of approximately 227.26 g/mol. The compound exhibits a solid physical state at room temperature and has been noted for its potential applications in organic electronics and as a fluorescent probe due to its unique photophysical properties.

The reactions involving 1,7-Dimethoxy-9H-carbazole primarily include electrophilic substitution and nucleophilic reactions, common to carbazole derivatives. For instance, the introduction of additional functional groups can be achieved through reactions with halogens or electrophiles in the presence of Lewis acids. Additionally, it can undergo oxidation reactions that modify its electronic properties, making it suitable for various applications in materials science.

1,7-Dimethoxy-9H-carbazole has shown promising biological activities, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP3A4. These enzymes are critical in drug metabolism, indicating that this compound could influence pharmacokinetics and drug interactions. Furthermore, studies have indicated potential anti-cancer properties, although further research is required to fully elucidate its mechanisms of action and therapeutic efficacy.

The synthesis of 1,7-Dimethoxy-9H-carbazole typically involves several steps:

  • Starting Material: The synthesis often begins with carbazole or its derivatives.
  • Methoxylation: The introduction of methoxy groups is commonly achieved using methanol in the presence of acid catalysts or methylating agents like dimethyl sulfate.
  • Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

For example, a synthesis route may involve the reaction of 3,6-dimethoxy-2,7-dibromocarbazole with appropriate reagents under controlled conditions to yield the desired product .

1,7-Dimethoxy-9H-carbazole has several notable applications:

  • Organic Electronics: It serves as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
  • Fluorescent Probes: The compound can be utilized in sensing applications due to its fluorescence characteristics, particularly for detecting volatile acids .
  • Pharmaceuticals: Given its biological activity, it may also find use in drug development as a lead compound or as part of a pharmaceutical formulation.

Interaction studies have highlighted the compound's role in modulating enzyme activity within metabolic pathways. Its inhibition of cytochrome P450 enzymes suggests that it could alter the metabolism of co-administered drugs, necessitating careful consideration in pharmacological contexts. Additionally, studies on its interaction with various biological targets are ongoing to explore its full therapeutic potential.

Several compounds share structural similarities with 1,7-Dimethoxy-9H-carbazole. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
2,7-Dimethoxy-9H-carbazole61822-18-20.97Different methoxy positioning affecting properties.
3-Methoxy-11H-benzo[a]carbazole6132-90-70.97Contains a benzo fused ring structure.
3,6-Dimethoxy-9H-carbazole57103-01-20.97Variations in methoxy placement leading to distinct reactivity patterns.
2-Methoxycarbazole18992-85-30.97Lacks additional methoxy group compared to the target compound.

Traditional Multi-Step Synthesis Approaches from Carbazole Precursors

Traditional synthesis of 1,7-dimethoxy-9H-carbazole often begins with carbazole or its halogenated derivatives. A representative route involves bromination of 3,6-dimethoxycarbazole at the 2- and 7-positions, followed by selective demethylation and re-methylation to install methoxy groups at the desired positions. The Graebe-Ullmann reaction, a classical method for carbazole synthesis, employs diazotization of aminodiphenylamine derivatives, though yields for 1,7-dimethoxy variants remain suboptimal.

The Borsche-Drechsel cyclization offers a more efficient pathway. This method involves condensation of phenylhydrazine with cyclohexanone under acidic conditions to form tetrahydrocarbazole, followed by dehydrogenation and subsequent methoxylation. For example, 1,7-dimethoxy-9H-carbazole can be synthesized via Pd/C-catalyzed dehydrogenation of tetrahydrocarbazole intermediates, achieving yields exceeding 70%. A comparative analysis of traditional methods reveals the following key differences:

MethodStarting MaterialKey StepsYield (%)
Graebe-UllmannAminodiphenylamineDiazotization, cyclization22–34
Bucherer CarbazoleAryl hydrazineThermal reaction with naphthol40–50
Borsche-DrechselPhenylhydrazineAcidic cyclization, dehydrogenation65–75

Recent modifications to these classical approaches include the use of copper catalysts for intramolecular oxidative coupling, which reduces reaction times to 10 minutes while maintaining high yields.

Novel Catalytic Systems for Regioselective Methoxylation

Regioselective introduction of methoxy groups at the 1- and 7-positions presents a significant synthetic challenge. Dual palladium-photoredox catalytic systems have emerged as powerful tools for this transformation. These systems leverage aryl diazonium salts as coupling partners, with regioselectivity controlled by steric and electronic effects. For instance, 2,7-dimethoxycarbazole undergoes arylation at the more substituted position when treated with 4-methoxyphenyldiazonium tetrafluoroborate under blue LED irradiation, achieving 85% yield.

Mechanistic studies indicate that methoxy substituents do not act as traditional directing groups. Instead, electrophilic palladation occurs preferentially at electron-rich positions, guided by the carbazole’s aromatic π-system. This contrasts with earlier hypotheses about methoxy-directed metallation, as demonstrated by the consistent C-1 selectivity in 4-methoxycarbazole derivatives. Catalytic systems employing ruthenium-based photoredox catalysts (e.g., Ru(bpy)₃Cl₂) paired with Pd(OAc)₂ enable room-temperature reactions with broad functional group tolerance, including esters and halogen substituents.

Palladium-Mediated Cross-Coupling Strategies for Position-Specific Functionalization

Palladium catalysis has revolutionized the functionalization of 1,7-dimethoxy-9H-carbazole. The Suzuki-Miyaura coupling, utilizing 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl (SPhos) as a ligand, enables efficient cross-coupling at the 3- and 6-positions while preserving the 1,7-dimethoxy motif. This strategy proves particularly effective for synthesizing unsymmetrical derivatives, as demonstrated in the concise preparation of hyellazole analogs.

Key advancements include:

  • Tandem C–H functionalization/C–N bond formation: Pd(OAc)₂ catalyzes intramolecular cyclization of biaryl amides, forming the carbazole core in a single step. For example, 2'-acetamidobiphenyl derivatives cyclize to 1,7-dimethoxycarbazoles under oxygen atmosphere with 20 mol% Cu(OAc)₂, achieving 75–90% yields.
  • Solvent-controlled selectivity: Reactions in dimethyl sulfoxide (DMSO) proceed without copper co-catalysts, as DMSO facilitates Pd(0) reoxidation by molecular oxygen.

The table below summarizes optimized conditions for palladium-mediated transformations:

Reaction TypeCatalyst SystemSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(OAc)₂/SPhosToluene8088
Tandem C–H/C–NPd(OAc)₂/Cu(OAc)₂DCE12092
Photoredox arylationPd(OAc)₂/Ru(bpy)₃Cl₂Methanol2585

Solvent Effects and Temperature Optimization in Ring Closure Reactions

Solvent polarity critically influences the efficiency of ring-closing steps in 1,7-dimethoxycarbazole synthesis. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates during palladation. For instance, cyclization of 2'-acetamidobiphenyl in DMSO under oxygen reaches completion within 6 hours at 90°C, compared to 24 hours in dichloroethane.

Temperature gradients also modulate regioselectivity. High-temperature regimes (120–140°C) favor thermodynamic control, producing the 1,7-dimethoxy isomer as the major product. In contrast, reactions below 80°C often yield kinetic mixtures dominated by 3,6-dimethoxy byproducts. A study of solvent-temperature interdependencies revealed:

SolventDielectric ConstantOptimal Temp (°C)Ring-Closure Yield (%)
DMSO47.29095
Dichloroethane10.412092
Toluene2.48088

These findings underscore the importance of matching solvent polarity with reaction thermodynamics to maximize yield and regioselectivity.

The mechanistic understanding of 1,7-dimethoxy-9H-carbazole begins with its fundamental interactions with DNA topoisomerase I, which serves as a critical molecular target for numerous carbazole derivatives. Molecular docking studies have revealed that carbazole-based compounds exhibit significant binding affinity to topoisomerase I active sites through specific structural arrangements that facilitate enzyme inhibition [1] [2].

The carbazole ring system demonstrates remarkable planarity with non-hydrogen atoms possessing a mean deviation from planarity of only 0.037 Angstrom, which is critical for effective intercalation with DNA topoisomerase complexes [3] [4]. This planar configuration enables optimal π-π stacking interactions with the DNA base pairs positioned within the topoisomerase I binding cleft. Research has demonstrated that 5,8-dimethyl-9H-carbazole derivatives successfully block human topoisomerase I activity with selective inhibition patterns, where compounds containing similar methoxy substitutions at positions analogous to 1,7-dimethoxy-9H-carbazole showed complete inhibition at concentrations as low as 1 micromolar [1].

Computational docking simulations have identified three distinct binding sites within human topoisomerase I for carbazole derivatives. The primary binding site involves formation of hydrogen bonds with aspartic acid residue 331 and hydrophobic interactions with the backbone loop spanning residues asparagine 327 through glycine 339 [1]. Additional stabilization occurs through interactions with alanine 334 and valine 338 side chains. The methoxy groups present in 1,7-dimethoxy-9H-carbazole are predicted to enhance binding affinity through additional hydrogen bonding opportunities with serine and arginine residues within the topoisomerase I active site.

The binding energetics reveal that carbazole derivatives achieve binding affinities comparable to established topoisomerase I inhibitors such as camptothecin derivatives. Molecular dynamics simulations indicate that the dimethoxy substitution pattern in 1,7-dimethoxy-9H-carbazole provides optimal positioning for sustained enzyme-inhibitor complex formation, with calculated binding energies ranging from -8.5 to -9.3 kilocalories per mole [2] [5].

ParameterValueReference
Binding Affinity (kcal/mol)-8.9 to -9.3 [2]
Inhibition Concentration (IC₅₀)1.0 μM [1]
Hydrogen Bond InteractionsAsp 331, Ser 342, Arg 344 [1]
Hydrophobic ContactsAla 334, Val 338, Thr 337 [1]

Reactive Oxygen Species Generation in Cytotoxic Effects

The cytotoxic mechanisms of 1,7-dimethoxy-9H-carbazole involve complex pathways centered on reactive oxygen species generation, which represents a fundamental mechanism underlying the biological activity of carbazole derivatives. Studies with structurally related carbazole compounds have demonstrated that these molecules induce significant elevation of intracellular reactive oxygen species levels through multiple pathways [6] [7].

The primary mechanism involves disruption of antioxidant defense systems through downregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) expression, which serves as the master regulator of cellular antioxidant responses [6]. Carbazole derivatives, including those with methoxy substitutions similar to 1,7-dimethoxy-9H-carbazole, significantly reduce the expression of superoxide dismutase and heat shock protein 70, thereby compromising the cellular capacity to neutralize reactive oxygen species [6] [7].

The reactive oxygen species generation follows a cascade mechanism initiated by mitochondrial dysfunction. Carbazole compounds disrupt normal electron transport chain function, leading to increased superoxide anion production through complex I and complex III of the respiratory chain [8]. The methoxy groups in 1,7-dimethoxy-9H-carbazole potentially enhance this effect by facilitating membrane penetration and accumulation within mitochondrial compartments.

Quantitative analysis of reactive oxygen species generation shows that carbazole derivatives induce a time-dependent increase in lipid peroxidation, as measured by elevated malondialdehyde levels. The cytotoxic effects manifest through DNA damage induction, with comet assay results demonstrating significant increases in tail moment and tail intensity parameters indicative of oxidative DNA damage [6]. These effects occur through both direct DNA oxidation and indirect mechanisms involving protein oxidation and membrane lipid peroxidation.

The temporal profile of reactive oxygen species generation reveals an initial burst within the first hour of exposure, followed by sustained elevation lasting 24 to 48 hours. This prolonged oxidative stress ultimately triggers apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release [6] [7].

BiomarkerFold ChangeTime PointReference
Superoxide Dismutase Expression0.3-fold decrease24 hours [6]
Nrf2 Expression0.4-fold decrease24 hours [6]
Malondialdehyde Levels2.1-fold increase6 hours [6]
DNA Damage (Comet Tail)3.2-fold increase12 hours [6]

Competitive Inhibition Kinetics at Hepatic Metabolic Enzymes

The hepatic metabolic profile of 1,7-dimethoxy-9H-carbazole involves competitive inhibition of multiple cytochrome P450 enzymes, which represents a critical determinant of its pharmacokinetic behavior and potential drug interactions. Extensive kinetic studies with carbazole derivatives have established that these compounds exhibit potent inhibitory activity against cytochrome P450 subfamily 1A enzymes, particularly CYP1A1 and CYP1A2 [9].

The competitive inhibition kinetics of carbazole derivatives demonstrate classic Michaelis-Menten behavior with distinctive kinetic parameters. For CYP1A2 inhibition, carbazole compounds with methoxy substitutions exhibit inhibition constants (Ki) ranging from 0.110 to 0.375 micromolar, indicating high binding affinity for the enzyme active site [9]. The 4-propoxy-9H-carbazole derivative showed the most potent inhibition with a Ki value of 0.110 micromolar, suggesting that methoxy groups at different positions may provide similarly potent inhibitory effects.

Kinetic analysis reveals that 1,7-dimethoxy-9H-carbazole likely functions through mechanism-based inhibition involving oxidation of the carbazole ring system to form reactive intermediates that covalently bind to the cytochrome P450 heme moiety [9]. This suicide inhibition mechanism results in irreversible enzyme inactivation, distinguishing carbazole derivatives from reversible competitive inhibitors.

The inhibition kinetics follow the equation: Ki = IC₅₀ / (1 + [S]/Km), where IC₅₀ represents the concentration causing fifty percent inhibition, [S] is the substrate concentration, and Km is the Michaelis constant. For carbazole derivatives, the apparent Km values increase linearly with inhibitor concentration while Vmax remains unchanged, confirming competitive inhibition mechanisms [9] [10].

Molecular docking studies indicate that carbazole derivatives bind within the cytochrome P450 active site through π-π stacking interactions with phenylalanine residues and hydrogen bonding with serine and threonine residues. The methoxy groups enhance binding through additional polar interactions with the enzyme binding pocket [9].

EnzymeIC₅₀ (μM)Ki (μM)Inhibition TypeReference
CYP1A16.644.2Competitive [9]
CYP1A20.1100.074Competitive [9]
CYP2B11.781.1Competitive [9]
CYP3A42.31.5Mixed [11]

Epigenetic Modulation Through Histone Deacetylase Interactions

The epigenetic mechanisms underlying 1,7-dimethoxy-9H-carbazole biological activity involve sophisticated interactions with histone deacetylase enzymes that regulate chromatin structure and gene expression. Carbazole derivatives have emerged as potent modulators of histone deacetylase activity, with structural modifications including methoxy substitutions significantly influencing their epigenetic effects [12] [13].

Molecular studies demonstrate that carbazole-based compounds function as histone deacetylase inhibitors through direct binding to the enzyme active site. The carbazole scaffold provides an optimal framework for histone deacetylase inhibition when combined with appropriate linker groups and zinc-binding moieties [13]. Novel carbazole derivatives crafted with vorinostat and tubastatin-A pharmacophoric features have shown potent pan-histone deacetylase inhibition activity with increased levels of acetylated histones and tubulin [13].

The mechanism involves competitive inhibition of histone deacetylase catalytic activity through coordination with the zinc ion present in the enzyme active site. Carbazole derivatives containing hydroxamic acid groups exhibit the highest potency, with IC₅₀ values in the low micromolar range against class I and class II histone deacetylases [13]. The methoxy substitutions in 1,7-dimethoxy-9H-carbazole are predicted to enhance binding affinity through additional hydrogen bonding interactions with amino acid residues in the histone deacetylase binding pocket.

Epigenetic studies reveal that carbazole derivatives induce significant changes in global DNA methylation patterns independent of their direct histone deacetylase inhibitory effects. These compounds cause dose-dependent reductions in genomic DNA methylation levels, suggesting additional mechanisms involving DNA methyltransferase inhibition or interference with methylation maintenance pathways [12].

The temporal dynamics of epigenetic modulation show that carbazole derivatives produce rapid changes in histone acetylation levels within 2 to 4 hours of treatment, followed by more gradual alterations in DNA methylation patterns over 24 to 48 hours. These epigenetic changes correlate with altered expression of tumor suppressor genes and cell cycle regulatory proteins [12] [13].

Cell-based assays demonstrate that carbazole histone deacetylase inhibitors induce neurite outgrowth activity superior to established inhibitors such as vorinostat and tubastatin-A. The most potent compound, 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide, showed significantly enhanced neurite outgrowth and antidepressant-like activity in chronic stress-induced zebrafish models [13].

ParameterValueAssay TypeReference
HDAC Class I IC₅₀1.2 μMEnzymatic [13]
HDAC Class II IC₅₀0.8 μMEnzymatic [13]
Histone H3 Acetylation3.4-fold increaseWestern blot [13]
DNA Methylation Change45% reductionMeSAP-PCR [12]
Neurite Outgrowth180% increaseCell-based [13]

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 g/mol

Monoisotopic Mass

227.094628657 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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